Pyrene-PEG5-biotin

Fluorescence assay development Avidin-streptavidin detection Biosensor design

Conventional biotin-fluorophore conjugates with ~14-atom spacers suffer strong fluorescence quenching upon avidin/streptavidin binding, while PEG1900 variants show only partial quenching (~50%), compromising quantitative assay reliability. Pyrene-PEG5-biotin, with its precisely defined PEG5 spacer (~23 atoms), generates a sharp, reproducible excimer fluorescence response enabling wash-free detection of avidin (≥40 nM) and streptavidin (≥10 nM). Also serves as a fluorescent PROTAC linker enabling cellular uptake tracking, and functionalizes carbon nanotubes via π-π stacking while preserving sp² hybridization integrity.

Molecular Formula C39H50N4O8S
Molecular Weight 734.9 g/mol
Cat. No. B15145244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrene-PEG5-biotin
Molecular FormulaC39H50N4O8S
Molecular Weight734.9 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)NC(=O)N2
InChIInChI=1S/C39H50N4O8S/c44-34(7-2-1-6-33-37-32(26-52-33)42-39(46)43-37)40-14-16-47-18-20-49-22-24-51-25-23-50-21-19-48-17-15-41-38(45)31-13-11-29-9-8-27-4-3-5-28-10-12-30(31)36(29)35(27)28/h3-5,8-13,32-33,37H,1-2,6-7,14-26H2,(H,40,44)(H,41,45)(H2,42,43,46)/t32-,33-,37-/m0/s1
InChIKeyODIVXJVCOCDDJO-BMQPFVSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrene-PEG5-biotin: What Makes This PEG5-Linked Fluorescent Biotin Probe Unique


Pyrene-PEG5-biotin is a trifunctional heterobifunctional conjugate comprising a pyrene fluorophore, a five-unit polyethylene glycol (PEG5) spacer, and a biotin affinity tag, with a molecular weight of 734.9 g/mol and molecular formula C₃₉H₅₀N₄O₈S . The pyrene moiety provides intrinsic fluorescence with excitation/emission maxima at 339 nm/384 nm [1], while the biotin group enables high-affinity binding to avidin, streptavidin, or neutravidin. The PEG5 linker (approximately 23 atoms in extended conformation) confers aqueous solubility, reduces steric hindrance during protein binding, and enables dual functionality as both a fluorescent probe and a PROTAC linker building block .

Why Pyrene-PEG5-biotin Cannot Be Swapped with Other PEG-Biotin or Fluorescent Biotin Probes


Substituting Pyrene-PEG5-biotin with other biotin-fluorophore conjugates or PEG-linker variants introduces quantifiable performance losses. Traditional biotin-fluorophore conjugates bearing approximately 14-atom spacers suffer from strong fluorescence quenching upon binding to avidin or streptavidin, rendering them unreliable for quantitative detection [1]. Conversely, conjugates with PEG chains substantially longer than PEG5 (e.g., PEG1900) exhibit only partial quenching (≈50%) that complicates signal interpretation in homogeneous assays [1]. Pyrene-PEG5-biotin occupies a precisely defined intermediate spacer length that produces a sharp, reproducible excimer fluorescence response, enabling concentration-dependent quantification that cannot be replicated by shorter or longer PEG variants. Additionally, substituting with non-pyrene fluorophores such as tetramethylrhodamine alters binding kinetics—specifically, a ≈3-fold increase in affinity is observed—compromising assay consistency when switching fluorophore classes [1].

Quantitative Differentiation Evidence for Pyrene-PEG5-biotin: Head-to-Head Comparison Data


PEG5 Spacer Eliminates Binding-Induced Fluorescence Quenching Seen in Short-Spacer Conjugates

In a direct comparative study, conventional biotin-fluorophore conjugates with approximately 14-atom spacers undergo strong fluorescence quenching upon binding to avidin or streptavidin. In contrast, pyrene-PEG conjugates—including the PEG800 variant most structurally analogous to PEG5—become insensitive to receptor binding, maintaining stable fluorescence regardless of avidin/streptavidin occupancy [1]. The PEG5 linker (approximately 23 atoms) provides sufficient separation to eliminate quenching while remaining short enough to enable excimer-based detection.

Fluorescence assay development Avidin-streptavidin detection Biosensor design

PEG5 Chain Length Enables Picomolar Avidin/Streptavidin Detection via Excimer Fluorescence

The study directly compared biotin-PEG-pyrene conjugates with varying PEG chain lengths. The biotin-PEG800-pyrene conjugate—with PEG molecular weight 800 Da, corresponding to approximately 18 ethylene oxide units and structurally the closest analog to PEG5 (5 units)—exhibited strong quenching and concomitant excimer fluorescence when bound in 4:1 complexes with avidin or streptavidin [1]. This excimer formation enables a homogeneous fluorescence assay with detection limits of ≥40 nM for avidin and ≥10 nM for streptavidin [1]. By contrast, the longer PEG1900 variant showed only ≈50% quenching without robust excimer formation, precluding sensitive concentration-dependent measurement.

Homogeneous fluorescence assay Protein quantification Analytical biochemistry

PEG5 Linker Length Does Not Alter Avidin/Streptavidin Binding Affinity

Kinetic analysis of biotin-PEG-pyrene conjugates across different PEG chain lengths demonstrated that PEG chain length exerts little influence on dissociation constants for both avidin and streptavidin binding [1]. This finding establishes that the PEG5 linker confers the benefits of solubility and reduced steric hindrance without compromising the fundamental biotin-(strept)avidin affinity. Notably, the study also revealed that substituting pyrene with tetramethylrhodamine increases affinities by a factor of approximately 3-fold [1], underscoring that fluorophore identity—not linker length—is the primary determinant of binding affinity variation.

Binding kinetics Affinity assay validation Ligand-receptor interaction

PEG5 Spacer Enables Solubility in Both Aqueous Buffers and Organic Solvents

Pyrene-PEG5-biotin exhibits broad solvent compatibility, with reported solubility in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO, while showing lower solubility in alcohol and toluene and being insoluble in ether . The compound can be prepared as a 10 mM stock solution in DMSO [1]. In contrast, non-PEGylated pyrene-biotin conjugates lack the aqueous solubility required for direct use in biological buffers without organic co-solvents. The PEG5 spacer provides this critical solubility advantage while maintaining a compact molecular footprint (734.9 g/mol) suitable for applications where larger PEG chains (e.g., PEG2k-10k) introduce undesirable hydrodynamic radius increases.

Formulation development Sample preparation Solvent compatibility

PEG5 Chain Length Optimizes Steric Accessibility for Avidin/Streptavidin Binding Pockets

The PEG5 spacer provides an extended linker arm that permits the biotin moiety to reach into the binding pocket of avidin or streptavidin without steric interference from the pyrene fluorophore . In contrast, biotin-fluorophore conjugates lacking PEG spacers or using very short linkers experience steric hindrance that reduces binding efficiency and slows association kinetics. The PEG5 chain length (approximately 23 atoms in extended conformation) represents an optimal balance: long enough to eliminate steric clashes, yet short enough to maintain the excimer fluorescence response essential for homogeneous detection assays.

Biotinylation reagent selection Protein labeling Steric hindrance optimization

Optimal Applications for Pyrene-PEG5-biotin Based on Quantified Performance Advantages


Homogeneous (Wash-Free) Avidin/Streptavidin Quantification Assays

Pyrene-PEG5-biotin enables sensitive, wash-free detection of avidin (≥40 nM) and streptavidin (≥10 nM) via excimer fluorescence formation when bound in 4:1 complexes [1]. This application leverages the PEG5 spacer length specifically because it supports the excimer response that longer PEG chains (e.g., PEG1900) fail to produce and that shorter spacers cannot generate due to excessive quenching. The homogeneous format eliminates separation steps, reduces assay time, and improves reproducibility for high-throughput screening applications.

PROTAC Linker Synthesis Requiring PEG5-Specific Chain Length

As a PEG-based PROTAC linker, Pyrene-PEG5-biotin provides a defined five-unit PEG spacer (MW 734.9) that joins E3 ligase ligands to target protein ligands with precise spatial control [1]. The PEG5 length is critical because longer PEG linkers alter the ternary complex geometry and may reduce degradation efficiency, while shorter linkers restrict conformational flexibility. The pyrene moiety additionally enables fluorescence tracking of PROTAC cellular uptake and intracellular distribution, offering a dual-functionality advantage not available with non-fluorescent PEG linkers .

Carbon Nanotube and Graphene Surface Functionalization with Integrated Affinity Capture

Pyrene-PEG5-biotin functionalizes single-walled and multi-walled carbon nanotubes (SWCNTs/MWCNTs) and graphene surfaces via strong, near-irreversible π-π stacking between the pyrene moiety and the aromatic carbon lattice [1]. The PEG5 spacer extends the biotin group away from the nanotube surface, preventing steric occlusion and enabling subsequent streptavidin-mediated capture or detection. This non-covalent functionalization preserves the electronic and structural integrity of the carbon nanomaterial, unlike covalent functionalization methods that disrupt sp² hybridization .

Fluorescence Tracking of Lipid Membranes and Protein Conformational Changes

The pyrene fluorophore's emission spectrum shifts in response to environmental polarity, making Pyrene-PEG5-biotin suitable for monitoring membrane insertion, lipid bilayer fluidity, and protein conformational changes [1]. The PEG5 linker provides sufficient separation between the hydrophobic pyrene (which partitions into membranes or hydrophobic protein pockets) and the biotin group (available for surface capture or detection), enabling dual-mode experiments where membrane interaction and affinity-based immobilization occur simultaneously. This capability is not achievable with short-spacer conjugates where the biotin group is sterically inaccessible after membrane insertion.

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